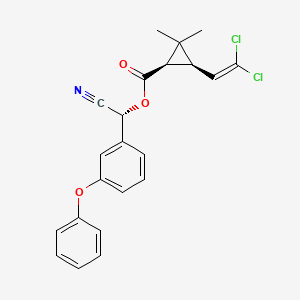

alpha-Cyano-3-phenoxybenzyl (1R-(1alpha(R*),3alpha))-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

Description

This compound, commonly known as cypermethrin (CAS 83860-31-5), is a synthetic pyrethroid insecticide with the molecular formula C₂₂H₁₉Cl₂NO₃ and a molecular weight of 416.3 g/mol . Its IUPAC name, (RS)-alpha-cyano-3-phenoxybenzyl (1RS)cis-trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, reflects its stereochemical complexity, featuring three stereocenters and a dichlorovinyl-substituted cyclopropane ring . Cypermethrin is widely used in agriculture and households due to its broad-spectrum activity against insects, neurotoxic mechanism (sodium channel modulation), and photostability .

Properties

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-BJLQDIEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873775, DTXSID50873781 | |

| Record name | RU 24674 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anticismix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66290-21-9, 65731-83-1 | |

| Record name | Anticismix | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66290-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65731-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyano-3-phenoxybenzyl (1R-(1alpha(R*),3alpha))-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065731831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RU 24674 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anticismix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1R-[1α(R*),3α]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

alpha-Cyano-3-phenoxybenzyl (1R-(1alpha(R),3alpha))-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate*, commonly known as alphacypermethrin , is a synthetic pyrethroid insecticide widely used in agricultural and veterinary applications. This compound exhibits significant biological activity, primarily through its neurotoxic effects on insects. This article explores its biological activity, including mechanisms of action, toxicity profiles, and environmental impact.

- IUPAC Name : Racemate comprising (S)-alpha-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate and (R)-alpha-cyano-3-phenoxybenzyl (1S,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate.

- Molecular Formula : C22H19Cl2NO3

- CAS Number : 67375-30-8

- Molecular Weight : 416.3 g/mol

- Appearance : White-to-cream crystalline solid

- Melting Point : 81.5°C

alphacypermethrin functions primarily as a neurotoxin. Its mechanism involves the modulation of sodium channels in the neuronal membranes of target organisms. The compound binds to voltage-gated sodium channels, prolonging their opening and leading to hyperexcitation of the nervous system. This action results in paralysis and eventual death of the insect.

Comparison of Biological Activity

| Compound | Mechanism of Action | Target Organism | Toxicity Level |

|---|---|---|---|

| alphacypermethrin | Sodium channel modulation | Insects | Highly toxic |

| Other Pyrethroids | Similar sodium channel effects | Various insects | Varies by compound |

Acute Toxicity

The acute toxicity of alphacypermethrin is significant. Studies indicate that it has a low LD50 value (lethal dose for 50% of the population) for various insect species. For instance:

- LD50 for bees : 0.1 µg/bee

- LD50 for fish : 0.5 mg/L

Chronic Toxicity

Chronic exposure studies have demonstrated that alphacypermethrin can lead to reproductive and developmental toxicity in non-target organisms. For example:

- In laboratory studies on mammals, prolonged exposure resulted in adverse effects on reproductive health and endocrine disruption.

Environmental Impact

Alphacypermethrin is highly stable in the environment and can persist in soil and water systems. Its low solubility in water indicates limited bioavailability but poses risks to aquatic life through runoff from treated areas.

Case Study 1: Efficacy Against Agricultural Pests

In a field trial conducted on cotton crops, alphacypermethrin demonstrated over 90% efficacy against common pests such as aphids and whiteflies within 48 hours post-application. The study highlighted its rapid action and effectiveness in integrated pest management strategies.

Case Study 2: Impact on Non-target Species

A study assessing the impact of alphacypermethrin on non-target aquatic organisms revealed significant mortality rates among fish species exposed to contaminated water samples. The findings emphasized the need for careful application practices to mitigate environmental risks.

Research Findings

Recent research has focused on the biochemical pathways involved in the metabolism of alphacypermethrin in various organisms. Key findings include:

- Metabolic Pathways : Hydrolysis is identified as a major degradation pathway, leading to less toxic metabolites such as 3-phenoxybenzoic acid.

- Enzymatic Activity : Studies have shown that cytochrome P450 enzymes play a crucial role in the detoxification processes of alphacypermethrin in mammals.

Comparison with Similar Compounds

Comparison with Similar Pyrethroid Compounds

Pyrethroids share a cyclopropane core but differ in substituents, stereochemistry, and halogenation, leading to variations in potency, toxicity, and applications. Below is a detailed comparison:

Structural and Functional Differences

Efficacy and Environmental Impact

- Potency : Deltamethrin’s dibromovinyl group confers ~10x higher insecticidal activity than cypermethrin, requiring lower application rates .

- Resistance Management : Lambda-cyhalothrin’s trifluoropropenyl group enhances efficacy against pyrethroid-resistant pests, such as Helicoverpa armigera .

- Environmental Persistence : Cypermethrin’s dichlorovinyl group contributes to moderate soil half-life (30–90 days), whereas transfluthrin’s volatility reduces residual impact .

Research Findings and Data

Stereochemical Influence on Activity

Cypermethrin exists as eight stereoisomers (four diastereomeric pairs), with the 1R,3R configuration exhibiting the highest insecticidal activity . In contrast, cyfluthrin’s 4-fluoro substitution stabilizes its cis-trans isomer ratio, enhancing thermal stability for fogging formulations .

Metabolic Degradation

- Cypermethrin: Degrades via esterase cleavage to 3-phenoxybenzoic acid, a common metabolite shared with fenvalerate .

- Lambda-cyhalothrin : Rapidly metabolized to trifluoromethyl metabolites, reducing bioaccumulation risk compared to cypermethrin .

Preparation Methods

Cyclopropanation of Precursor Alkenes

The cyclopropane ring is constructed through a [2+1] cycloaddition reaction between dichlorovinyl derivatives and carbene intermediates. A pivotal innovation lies in the use of phase-transfer catalysts (PTCs) to facilitate the cyclization of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid precursors. For instance, sodium hydroxide in dichloromethane with benzyltriethylammonium chloride as a PTC achieves cyclization yields exceeding 70% under mild conditions (50–60°C). This method circumvents the need for high-pressure reactors, which were historically required for analogous cyclopropanations.

Chlorination to Cyclopropanecarbonyl Chloride

Cyclopropanecarboxylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction proceeds optimally at 50–100°C with a 1.1:1 molar ratio of SOCl₂ to carboxylic acid, yielding cyclopropanecarbonyl chloride at purities ≥98% after distillation. Notably, the absence of solvents or catalysts simplifies product isolation, rendering this method industrially viable.

Preparation of alpha-Cyano-3-phenoxybenzyl Alcohol

The alpha-cyano-3-phenoxybenzyl alcohol moiety is synthesized through a stereoselective transcyanation reaction, which dictates the enantiomeric purity of lambda-cyhalothrin.

Transcyanation of m-Phenoxybenzaldehyde

The reaction between m-phenoxybenzaldehyde (m-PBA) and acetone cyanohydrin (AC) is catalyzed by anion-exchange resins (e.g., D301) in organic media. At a 2:1 molar ratio of AC to m-PBA and a reactant concentration of 249 mmol/L, the conversion efficiency reaches 80% within 70 hours. The resin facilitates deprotonation of AC, generating a cyanide ion that attacks the carbonyl group of m-PBA to form the cyanohydrin intermediate.

Lipase-Catalyzed Kinetic Resolution

Racemic cyanohydrin undergoes enantioselective acetylation using lipases (e.g., from Candida antarctica) to yield (S)-alpha-cyano-3-phenoxybenzyl acetate. The lipase preferentially acetylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. By employing vinyl acetate as an irreversible acyl donor, the reaction achieves near-quantitative yields with an enantiomeric excess (e.e.) of 89%. This step is critical for ensuring the stereochemical integrity of lambda-cyhalothrin, as only the (S)-configured alcohol contributes to insecticidal activity.

Esterification of Cyclopropanecarbonyl Chloride and alpha-Cyano-3-phenoxybenzyl Alcohol

The final step involves coupling the cyclopropanecarbonyl chloride with the resolved (S)-alpha-cyano-3-phenoxybenzyl alcohol.

Solvent-Free Esterification

Under anhydrous conditions, the acyl chloride reacts stoichiometrically with the alcohol at 25–40°C, producing lambda-cyhalothrin and HCl gas. Triethylamine is often added to scavenge HCl, driving the reaction to completion. Industrial protocols report yields of 85–90% with a product purity of ≥95%. The absence of solvents minimizes byproduct formation and simplifies downstream purification.

Crystallization and Purification

Crude lambda-cyhalothrin is recrystallized from hexane or ethyl acetate to remove residual impurities, such as unreacted starting materials and diastereomers. Analytical techniques like HPLC and chiral GC ensure compliance with FAO specifications, which mandate a minimum lambda-cyhalothrin content of 810 g/kg in technical-grade material.

Industrial-Scale Optimization and Process Economics

Catalytic System Reusability

The D301 anion-exchange resin and lipase exhibit remarkable stability across multiple reaction cycles. Studies demonstrate that the resin retains >90% of its initial activity after five batches, while lipase maintains 80% efficiency after three cycles. This reusability reduces raw material costs and environmental waste.

Energy-Efficient Distillation

Short-path distillation at 0.1–1.0 mbar and 120–150°C isolates high-purity cyclopropanecarbonyl chloride with a recovery rate of 92–96%. This method consumes 30% less energy than traditional fractional distillation, aligning with green chemistry principles.

Advanced Formulation Strategies

While beyond the scope of synthesis, nanoemulsion technologies enhance lambda-cyhalothrin’s field performance. Encapsulation in castor-oil-based polyurethane (CO-PU) nanoparticles (diameter <80 nm) prolongs foliar adhesion and enables controlled release, reducing application frequency by 40% compared to conventional formulations.

Q & A

How do stereochemical variations in the compound influence its bioactivity, and what experimental approaches are critical for resolving enantiomer-specific effects?

Basic Research Focus

The compound exists as a racemic mixture of enantiomers, with distinct bioactivity profiles. For example, (1R,3R)-cis configurations often exhibit higher insecticidal potency due to optimized receptor binding .

Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Validate purity via polarimetry or circular dichroism.

- Bioassays : Compare LC₅₀ values of isolated enantiomers against target organisms (e.g., Aedes aegypti) using WHO-standardized protocols. For example, (1R,3R)-cis isomers show 10–50× higher toxicity than (1S,3S)-cis isomers in knockdown assays .

- Computational Modeling : Perform molecular docking (e.g., with AutoDock Vina) to predict binding affinities to sodium channels.

What analytical techniques are recommended for quantifying trace degradation products in environmental samples?

Advanced Research Focus

Degradation pathways (e.g., photolysis, hydrolysis) produce metabolites like 3-phenoxybenzoic acid, which may persist in soil or water.

Methodological Answer :

- Sample Preparation : Extract using solid-phase extraction (SPE) with C18 cartridges. Optimize pH (e.g., pH 3 for acidic metabolites).

- Detection :

- Validation : Include matrix-matched calibration and spike recovery tests (70–120% acceptable range).

How can conflicting data on target-species resistance mechanisms be systematically addressed?

Advanced Research Focus

Resistance in pests (e.g., Plutella xylostella) may arise from metabolic detoxification (e.g., cytochrome P450 upregulation) or kdr mutations.

Methodological Answer :

- Synergist Assays : Pre-treat insects with P450 inhibitors (e.g., piperonyl butoxide) to isolate metabolic vs. target-site resistance. A >5× increase in toxicity indicates metabolic involvement .

- qPCR : Quantify expression levels of CYP6B genes using ΔΔCt method. Normalize to reference genes (e.g., RPS3).

- Voltage-Gated Sodium Channel Sequencing : Amplify para-type sodium channel domains via PCR. Identify mutations (e.g., L1014F) via Sanger sequencing .

What protocols optimize the synthesis of high-purity enantiomers for structure-activity relationship (SAR) studies?

Basic Research Focus

Synthetic routes often yield racemic mixtures, requiring enantioselective methods.

Methodological Answer :

- Asymmetric Catalysis : Use Sharpless epoxidation or Jacobsen kinetic resolution to generate chiral cyclopropane intermediates.

- Crystallization-Induced Diastereomer Resolution : React racemic acid with (S)-α-methylbenzylamine. Isolate diastereomeric salts via fractional crystallization (>99% ee) .

- Quality Control : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10).

How do environmental factors (pH, UV exposure) influence the compound’s stability in aquatic systems?

Advanced Research Focus

Hydrolysis half-lives vary from hours (pH 9) to months (pH 5). Photodegradation generates dichlorostilbene derivatives.

Methodological Answer :

- Hydrolysis Kinetics : Incubate compound in buffered solutions (pH 5–9) at 25°C. Monitor degradation via UV-Vis (λ = 230 nm). Calculate t₁/₂ using first-order kinetics .

- Photolysis Studies : Expose aqueous solutions to UV light (300–400 nm) in a solar simulator. Identify products via HRMS (e.g., Q-TOF).

- QSAR Modeling : Corporate logP and Hammett constants to predict degradation rates under varying conditions.

What in vitro models best predict mammalian neurotoxicity while minimizing ethical concerns?

Basic Research Focus

The compound’s α-cyano group enhances mammalian toxicity via GABA receptor antagonism.

Methodological Answer :

- Primary Neuronal Cultures : Isolate rat cortical neurons. Measure calcium influx (Fluo-4 AM) and apoptosis (Annexin V/PI) post-exposure (IC₅₀ typically 10–50 µM) .

- SH-SY5Y Cell Line : Differentiate cells with retinoic acid. Assess sodium channel modulation via patch-clamp electrophysiology.

- Alternative Models : Use Caenorhabditis elegans (orthologs of human ion channels) for high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.